molecular formula C15H18IN3O2 B1220657 Iodocyanopindolol CAS No. 83498-72-0

Iodocyanopindolol

Cat. No.: B1220657
CAS No.: 83498-72-0
M. Wt: 399.23 g/mol
InChI Key: WGSPBWSPJOBKNT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of iodocyanopindolol involves several steps, including the introduction of an iodine atom and a cyano group to the pindolol structure. The synthetic route typically involves the following steps:

    Iodination: Introduction of an iodine atom to the indole ring.

    Cyanation: Addition of a cyano group to the indole ring.

    Coupling: Coupling of the modified indole with a tert-butylamino group.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure the desired modifications are achieved. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Iodocyanopindolol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The iodine and cyano groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Iodocyanopindolol is similar to other compounds like pindolol, propranolol, and timolol, which also act as β adrenoreceptor antagonists . this compound is unique due to its dual action on both β1 adrenoreceptors and 5-HT1A receptors . This dual action makes it particularly useful in research applications that require the study of both adrenergic and serotonergic systems.

Similar Compounds

    Pindolol: A non-selective beta blocker with intrinsic sympathomimetic activity.

    Propranolol: A non-selective beta blocker used in the treatment of hypertension and anxiety.

    Timolol: A non-selective beta blocker used in the treatment of glaucoma and hypertension.

Properties

CAS No.

83498-72-0

Molecular Formula

C15H18IN3O2

Molecular Weight

399.23 g/mol

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-iodo-1H-indole-2-carbonitrile

InChI

InChI=1S/C15H18IN3O2/c1-9(2)18-7-10(20)8-21-13-5-3-4-11-14(13)15(16)12(6-17)19-11/h3-5,9-10,18-20H,7-8H2,1-2H3

InChI Key

WGSPBWSPJOBKNT-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O

Synonyms

I Cyanopindolol
I-Cyanopindolol
ICYP
Iodocyanopindolol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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